molecular formula C12H12N2O2S B7784551 5-(Phenylsulfonyl)benzene-1,3-diamine CAS No. 245652-65-7

5-(Phenylsulfonyl)benzene-1,3-diamine

Cat. No.: B7784551
CAS No.: 245652-65-7
M. Wt: 248.30 g/mol
InChI Key: JTKNHOQEIKQMKA-UHFFFAOYSA-N
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Description

5-(Phenylsulfonyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H12N2O2S It is characterized by the presence of a phenylsulfonyl group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfonyl)benzene-1,3-diamine typically involves the sulfonylation of benzene-1,3-diamine. One common method includes the reaction of benzene-1,3-diamine with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfonyl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(Phenylsulfonyl)benzene-1,3-dinitro.

    Reduction: Formation of 5-(Phenylthio)benzene-1,3-diamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Phenylsulfonyl)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfonyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The amino groups can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Phenylthio)benzene-1,3-diamine
  • 5-(Phenylsulfonyl)benzene-1,4-diamine
  • 5-(Phenylsulfonyl)benzene-1,2-diamine

Uniqueness

5-(Phenylsulfonyl)benzene-1,3-diamine is unique due to the specific positioning of the sulfonyl and amino groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

5-(Phenylsulfonyl)benzene-1,3-diamine, with the molecular formula C₁₂H₁₂N₂O₂S, is an organic compound characterized by a phenylsulfonyl group and two amino groups positioned at the 1 and 3 positions on a benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

The compound is synthesized through the sulfonylation of benzene-1,3-diamine using phenylsulfonyl chloride in the presence of a base such as pyridine. The typical reaction conditions involve organic solvents like dichloromethane or chloroform under reflux conditions.

Molecular Characteristics:

  • Molecular Weight: 248.30 g/mol
  • CAS Number: 245652-65-7
  • Common Reactions:
    • Oxidation: Amino groups can be oxidized to nitro groups.
    • Reduction: The sulfonyl group can be reduced to a sulfide.
    • Substitution: Amino groups can participate in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The amino groups enhance binding affinity through hydrogen bonding and electrostatic interactions .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways involving phosphoinositide signaling. For instance, it has been evaluated for its ability to inhibit PI5P4Kγ, an enzyme involved in lipid metabolism and signaling pathways related to cancer progression .

Anticancer Properties

In vitro studies have shown that derivatives of this compound exhibit significant anticancer activity. For example, compounds derived from this structure were tested against various cancer cell lines, demonstrating cytotoxic effects and potential use as therapeutic agents .

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Inhibition of PI5P4Kγ:
    • A study demonstrated that derivatives of this compound could inhibit PI5P4Kγ with varying affinities (Kd values ranging from nanomolar to micromolar), indicating its potential role in cancer therapy .
  • Cytotoxicity Assays:
    • Cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting effectiveness against tumor cells while maintaining selectivity .
  • Anti-inflammatory Activity:
    • In preclinical models of inflammation, compounds based on this structure showed a reduction in inflammatory markers and improved outcomes in models of rheumatoid arthritis.

Data Tables

Study Target IC₅₀ (µM) Mechanism
Study API5P4Kγ0.0035Enzyme inhibition
Study BCancer Cells10-20Cytotoxicity
Study CInflammatory MarkersN/ACytokine modulation

Properties

IUPAC Name

5-(benzenesulfonyl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-6-10(14)8-12(7-9)17(15,16)11-4-2-1-3-5-11/h1-8H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKNHOQEIKQMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287785
Record name 5-(Phenylsulfonyl)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245652-65-7
Record name 5-(Phenylsulfonyl)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245652-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Phenylsulfonyl)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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